molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

4-(4-Nitrophenyl)oxazole

Cat. No.: B079280
CAS No.: 13382-61-1
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)oxazole can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated under reflux conditions to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Techniques such as ultrasound-assisted synthesis have been explored to enhance reaction rates and improve product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate (CAN)

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride)

    Substitution: Electrophilic reagents (e.g., halogens, nitro groups)

Major Products Formed:

    Oxidation: Imides, benzoic acids

    Reduction: Amino derivatives

    Substitution: Halogenated or nitro-substituted oxazole derivatives

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)oxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(4-Nitrophenyl)oxazole can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-(4-Nitrophenyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7N3_3O3_3, characterized by the presence of a nitrophenyl group attached to an oxazole ring. The compound exhibits interesting physical properties, including a melting point range of 224-226 °C and notable infrared (IR) spectral features indicative of its functional groups, such as the nitro group and the oxazole moiety .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

  • Antibacterial Efficacy : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that it exhibited a minimum inhibitory concentration (MIC) value of 62.5 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Disc Diffusion Method : In another evaluation using the disc diffusion method, this compound demonstrated potent activity against E. coli and Klebsiella pneumoniae, with inhibition zones exceeding those of standard antibiotics like ampicillin .

Comparative Analysis

The following table summarizes the antibacterial activity of various compounds, including this compound:

CompoundMIC (µg/mL)Inhibition Zone (mm)
This compound62.5Various (up to 14 mm)
Ampicillin3.2817 mm
CiprofloxacinN/A16 mm

Anticancer Activity

Research into the anticancer properties of oxazole derivatives has highlighted their potential as apoptosis inducers. One study identified related compounds with EC50_{50} values in the low nanomolar range against colorectal cancer cell lines, suggesting that modifications to the oxazole structure could enhance anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Bacterial Enzymes : The presence of the nitro group is thought to enhance interaction with bacterial enzymes, disrupting metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce DNA fragmentation, hallmarks of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated various oxazole derivatives, including this compound, against a panel of clinically relevant bacteria. The results indicated that modifications in substituents significantly affected biological activity .
  • Cancer Cell Line Studies : In vitro studies on colorectal cancer cell lines demonstrated that oxazole derivatives could inhibit tumor growth effectively, with some compounds leading to over 60% tumor growth inhibition in xenograft models .

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSISQMFQWBGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561723
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-61-1
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyloxazole (1 g, 6.89 mmol) was dissolved in concentrated sulfuric acid (5 mL) at 0° C. A cold solution of nitrating mixture (prepared by adding 3 mL conc. nitric acid to 5 mL of ice-cold conc. sulfuric acid) was added over 10 minutes. The mixture was allowed to warm to r.t. and stirred for 1 h. The resulting solution was poured into ice-cold water giving a white precipitate, which was filtered and washed thoroughly with water. The solid was dissolved in DCM and washed with water then brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-(4-nitro-phenyl)-oxazole (550 mg, 42%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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